5-羟基-2-苯并咪唑甲酸甲酯

描述

Methyl 5-Hydroxy-2-benzimidazolecarbamate is a derivative of Carbendazim, a fungicide . It belongs to the class of Methyl Benzimidazole Carbamates (MBCs), which are broad-spectrum fungicides used worldwide for the control of many plant-pathogenic fungi . MBCs are highly effective and have a broad disease-control spectrum and excellent systemic activity in the host plant .

Molecular Structure Analysis

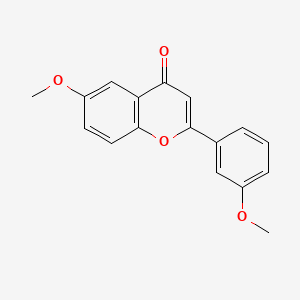

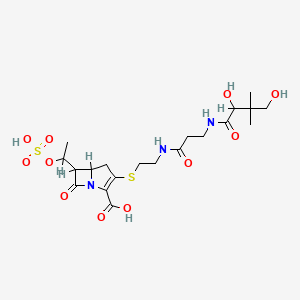

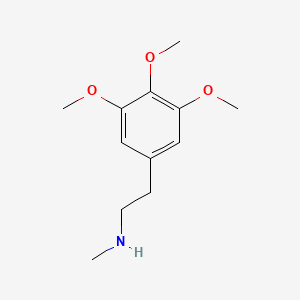

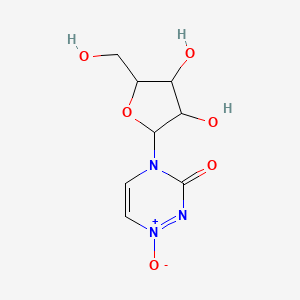

The molecular formula of Methyl 5-Hydroxy-2-benzimidazolecarbamate is C9H9N3O3 . Its molecular weight is 207.19 g/mol . The IUPAC name is methyl N - (6-hydroxy-1 H -benzimidazol-2-yl)carbamate . The InChI is InChI=1S/C9H9N3O3/c1-15-9 (14)12-8-10-6-3-2-5 (13)4-7 (6)11-8/h2-4,13H,1H3, (H2,10,11,12,14) .Physical And Chemical Properties Analysis

Methyl 5-Hydroxy-2-benzimidazolecarbamate has a molecular weight of 207.19 g/mol . It has an XLogP3 value of 1.1, indicating its partition coefficient between octanol and water . It has three hydrogen bond donors .科学研究应用

Fungicide

“Methyl 5-hydroxy-2-benzimidazole carbamate” belongs to a class of highly effective, low-toxicity, systemic broad-spectrum fungicides known as benzimidazole fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Anticancer Agent

Benzimidazole fungicides, including “Methyl 5-hydroxy-2-benzimidazole carbamate”, exhibit biological activities including anticancer effects . This makes them potential candidates for the development of new anticancer drugs.

Antibacterial Agent

Benzimidazole fungicides have shown outstanding antibacterial properties . They can be used to develop new antibacterial agents to combat bacterial infections.

Antiparasitic Agent

The antiparasitic effects of benzimidazole fungicides make them useful in the treatment of parasitic infections .

Soil-Borne Anti-Fungal Agents

“Methyl 5-hydroxy-2-benzimidazole carbamate” derivatives have been synthesized and tested as soil-borne anti-fungal agents . They have shown significant effects on the growth of Pythium aphanidermatum, a serious pathogen affecting vegetable crops worldwide .

Corrosion Inhibitor

“Methyl 5-hydroxy-2-benzimidazole carbamate” has been studied as a corrosion inhibitor for mild steel in dilute sulphuric acid . This application is particularly relevant in industries where metal corrosion is a significant issue.

Carcinogenicity, Mutagenicity, Tumor Promotion, and Tumor Inhibition Test Results

The CCRIS database contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results . “Methyl 5-hydroxy-2-benzimidazole carbamate” or “CCRIS 6820” is likely to be included in these records.

Bioassay Data

The CCRIS content has been migrated to PubChem, which contains bioassay data for various chemicals . This data can provide valuable insights into the biological activity of “Methyl 5-hydroxy-2-benzimidazole carbamate” or “CCRIS 6820”.

作用机制

Target of Action

Methyl 5-hydroxy-2-benzimidazole carbamate, also known as CCRIS 6820, primarily targets the β-tubulin protein . This protein plays a crucial role in forming the cytoskeleton, which is essential for maintaining cell shape and function .

Mode of Action

CCRIS 6820 interacts with its target, β-tubulin, by binding to the protein. This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it causes the malsegregation of chromosomes , leading to cell death during mitosis .

Biochemical Pathways

The compound affects the mitotic spindle formation pathway . By distorting the mitotic spindle, it prevents the proper segregation of chromosomes during cell division . This disruption leads to cell death, particularly in rapidly dividing cells such as those in fungi or cancerous tissues .

Pharmacokinetics

The pharmacokinetics of CCRIS 6820 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is metabolized through hydrolysis and photolysis in plants . In animals, it is mainly degraded by microbes . The compound’s solubility is low at physiological pH and becomes high at low pH, affecting its bioavailability .

Result of Action

The primary result of CCRIS 6820’s action is cell death during mitosis due to the distortion of the mitotic spindle . This leads to the malsegregation of chromosomes . It has been found to have toxic effects on the liver, male germ cells, blood, and the thyroid gland .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCRIS 6820. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the compound’s degradation in soil and water is mainly carried out by microbes , suggesting that microbial populations in the environment can influence the persistence and efficacy of the compound.

属性

IUPAC Name |

methyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-15-9(14)12-8-10-6-3-2-5(13)4-7(6)11-8/h2-4,13H,1H3,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINGPWWYGSJYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042150 | |

| Record name | Methyl 5-hydroxy-2-benzimidazolecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxy-2-benzimidazole carbamate | |

CAS RN |

22769-68-2 | |

| Record name | Methyl 5-hydroxybenzimidazol-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22769-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxy-2-benzimidazole carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022769682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-hydroxy-2-benzimidazolecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) in the context of occupational exposure to the fungicide benomyl?

A1: Methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) is a key metabolite of benomyl, a fungicide widely used in various settings, including nurseries. [, ] Measuring urinary 5-HBC levels serves as a valuable biomarker for assessing occupational exposure to benomyl. [] Research has shown a direct correlation between the use of benomyl-containing products like Benlate 50 DF and detectable levels of 5-HBC in the urine of exposed workers. [] This highlights the importance of monitoring 5-HBC levels to assess the effectiveness of safety measures and minimize potential health risks associated with benomyl exposure.

Q2: What are the primary routes of exposure to benomyl in occupational settings, and how are these linked to the presence of 5-HBC in urine?

A2: Research suggests that dermal contact is the primary route of benomyl exposure during occupational activities like weighing, mixing, and applying benomyl-containing products. [] This is supported by the detection of 5-HBC in the urine of workers handling these products, even when respiratory protection is used. [] This finding underscores the importance of comprehensive protective measures, including appropriate gloves and clothing, to minimize dermal absorption and subsequent metabolization of benomyl into 5-HBC.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1201441.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)